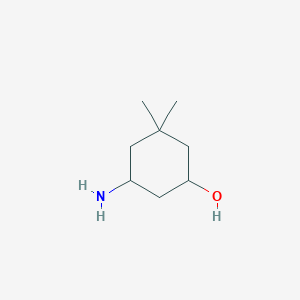

5-Amino-3,3-dimethylcyclohexan-1-ol

Description

BenchChem offers high-quality 5-Amino-3,3-dimethylcyclohexan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-3,3-dimethylcyclohexan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3,3-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)4-6(9)3-7(10)5-8/h6-7,10H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTMLCZYRTULJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(C1)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol

The following technical guide details the synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol , a critical aliphatic building block used in the development of kinase inhibitors and GPCR ligands.

This guide prioritizes the Enaminone Reduction Route due to its superior regiocontrol and scalability compared to direct reductive amination of diones.

Executive Summary & Strategic Analysis

The target molecule, 5-Amino-3,3-dimethylcyclohexan-1-ol (CAS: 1529781-98-3), presents two primary synthetic challenges:

-

Regiochemistry: Differentiating the two oxygen centers in the symmetric precursor, 5,5-dimethyl-1,3-cyclohexanedione (Dimedone).

-

Stereochemistry: Controlling the cis/trans relationship between the C1-hydroxyl and C5-amino groups.

Retrosynthetic Logic

Direct reductive amination of Dimedone is prone to over-reduction (yielding diols) or diamine formation. The most robust strategy employs an Enaminone intermediate. This "locks" one ketone functionality as a vinylogous amide, allowing selective reduction of the remaining functionality.

Pathway Selection:

-

Route A (Primary): Condensation of Dimedone with ammonia to form 3-amino-5,5-dimethylcyclohex-2-enone, followed by stereoselective reduction.

-

Route B (Alternative): Partial reduction of Dimedone to the

-hydroxy ketone, followed by reductive amination. (Less preferred due to stability issues of the hydroxy-ketone intermediate).

Visualization: Retrosynthetic Pathway

Caption: Retrosynthetic disconnection identifying the enaminone as the stable, divergent intermediate.

Primary Protocol: The Enaminone Reduction Route

This protocol is designed for high-throughput validation (10–50g scale) and minimizes chromatographic purification.

Step 1: Synthesis of 3-Amino-5,5-dimethylcyclohex-2-enone

This step desymmetrizes the Dimedone ring. The product is a vinylogous amide, stable to air and moisture.

-

Reagents: Dimedone (1.0 eq), Ammonium Acetate (

, 1.5 eq). -

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Conditions: Reflux (

).

Procedure:

-

Charge a round-bottom flask with Dimedone (14.0 g, 100 mmol) and Methanol (140 mL).

-

Add Ammonium Acetate (11.5 g, 150 mmol) in a single portion.

-

Equip with a reflux condenser and heat the mixture to reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). Starting material (

) should disappear; product (

-

-

Cool to room temperature. Concentrate the solvent to

of the original volume under reduced pressure. -

Precipitation: Add ice-cold water (100 mL) and stir vigorously for 30 minutes. The product will precipitate as an off-white solid.

-

Filter the solid and wash with cold water (

) and diethyl ether ( -

Drying: Dry under vacuum at

to constant weight.

Step 2: Stereoselective Reduction to 5-Amino-3,3-dimethylcyclohexan-1-ol

The reduction of the enaminone involves reducing both the alkene and the ketone. Sodium in isopropanol (dissolving metal reduction) is the preferred method for obtaining the thermodynamically stable cis-1,3-isomer (diequatorial).

-

Reagents: Sodium metal (Na, 10 eq), Isopropanol (

-PrOH). -

Solvent: THF (co-solvent for solubility).

-

Safety Critical: Evolution of Hydrogen gas (

). Perform in a well-ventilated fume hood.

Procedure:

-

Dissolve 3-Amino-5,5-dimethylcyclohex-2-enone (6.95 g, 50 mmol) in dry Isopropanol (100 mL) and THF (20 mL) under Nitrogen (

). -

Addition: Cut Sodium metal (11.5 g, 500 mmol) into small cubes. Add the sodium pieces slowly to the reaction mixture over 1 hour.

-

Exotherm Control: Maintain temperature between

using the rate of addition. Do not allow the solvent to boil dry.

-

-

Once all sodium has dissolved, heat the mixture to reflux for 1 hour to ensure completion.

-

Quench: Cool to room temperature. Carefully add Methanol (20 mL) to quench any residual sodium, followed by water (50 mL).

-

Extraction: Acidify to pH 2 with 2N HCl (to protonate the amine and keep it in the aqueous phase), wash with Ethyl Acetate (to remove non-basic impurities).

-

Basification: Adjust the aqueous layer to pH >12 using 4N NaOH.

-

Extract the product with Dichloromethane (DCM) (

). -

Dry combined organics over

, filter, and concentrate.-

Purification: If necessary, recrystallize from Ether/Hexanes or purify via flash chromatography (DCM/MeOH/

90:9:1).

-

Stereochemical Outcome: The dissolving metal reduction favors the thermodynamic product: cis-5-amino-3,3-dimethylcyclohexan-1-ol (where the amino and hydroxyl groups are effectively 1,3-diequatorial).

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | Hygroscopic amine |

| MW | 143.23 g/mol | Formula: |

| Diagnostic gem-dimethyl singlets | ||

| Mass Spec (ESI) | ||

| Key Impurity | 3-Amino-5,5-dimethylcyclohex-2-enone | Incomplete reduction |

Workflow Visualization

Caption: Operational workflow for the synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol.

Critical Process Parameters (CPP)

-

Moisture Control (Step 2): While the enaminone formation is robust, the sodium reduction requires dry solvents to prevent premature consumption of the sodium metal by water.

-

Quenching Safety: The sodium reduction generates significant hydrogen gas. The quench must be performed slowly under inert gas flow.

-

Isomer Separation: If the trans isomer is required, catalytic hydrogenation (e.g.,

,

References

-

Reduction of Enaminones to Amino Alcohols

- Bartoli, G., et al. "Convenient Procedure for the Reduction of -Enamino Ketones: Synthesis of -Amino Alcohols and Tetrahydro-1,3-oxazines." Journal of the Chemical Society, Perkin Transactions 1, 1994.

-

Source:

-

Enaminone Synthesis

-

Greenhill, J. V. "Enaminones."[3] Chemical Society Reviews, 1977, 6, 277-294.

-

Source:

-

- Eliel, E. L., et al.

-

Compound Data (CAS 1529781-98-3)

Sources

- 1. 3-Amino-5,5-dimethylcyclohex-2-enone | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Convenient procedure for the reduction of β-enamino ketones: synthesis of γ-amino alcohols and tetrahydro-1,3-oxazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. acetaldehyde phenylhydrazone | CAS#:935-07-9 | Chemsrc [chemsrc.com]

- 5. aablocks.com [aablocks.com]

- 6. Alcohols - Building Blocks - Products – abcr Gute Chemie [abcr.com]

Methodological & Application

protocol for Schiff base formation with 5-Amino-3,3-dimethylcyclohexan-1-ol

Application Note: Protocol for Schiff Base Formation with 5-Amino-3,3-dimethylcyclohexan-1-ol

Executive Summary

This application note details the protocol for synthesizing Schiff bases (imines) using 5-Amino-3,3-dimethylcyclohexan-1-ol (CAS: 1529781-98-3). This scaffold presents unique challenges due to the gem-dimethyl steric hindrance and the 1,3-amino-alcohol motif , which introduces a competitive equilibrium between the desired imine and a cyclic tetrahydro-1,3-oxazine.

This guide provides two distinct workflows:

-

Method A (Thermodynamic Control): Azeotropic distillation for robust, large-scale synthesis.

-

Method B (Kinetic/Mild Control): Molecular sieve-mediated dehydration for heat-sensitive or volatile substrates.

Mechanistic Insight & Reaction Design

The formation of the Schiff base proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, followed by acid-catalyzed dehydration.[1]

Critical Consideration: The 1,3-Oxazine Equilibrium

Unlike simple amines, 5-Amino-3,3-dimethylcyclohexan-1-ol contains a hydroxyl group at the

-

Imine Favorability: Promoted by bulky aldehydes (steric clash in the cyclic form) and non-polar solvents.

-

Oxazine Favorability: Promoted by formaldehyde or small aldehydes and protic solvents.

Figure 1: Reaction Pathway and Competitive Cyclization

Caption: Mechanistic pathway showing the equilibrium between the open-chain imine and the cyclic oxazine derivative.[2]

Pre-Reaction Optimization

Solvent & Catalyst Selection Matrix

| Parameter | Recommendation | Rationale |

| Solvent (Method A) | Toluene or Benzene | Forms azeotrope with water; high boiling point drives dehydration. |

| Solvent (Method B) | Methanol or Ethanol | Solubilizes the polar amino-alcohol; compatible with molecular sieves. |

| Catalyst | p-Toluenesulfonic acid (pTSA) | Strong enough to activate carbonyl; non-volatile. Use 1–5 mol%. |

| Stoichiometry | 1.0 : 1.05 (Amine : Aldehyde) | Slight excess of aldehyde ensures complete consumption of the expensive amine scaffold. |

| Water Removal | Dean-Stark or 4Å Sieves | Essential. Equilibrium constant |

Experimental Protocols

Method A: Azeotropic Dehydration (Standard)

Best for: Stable, non-volatile aldehydes and scaling up (>1g).

Reagents:

-

Aldehyde (1.05 equiv)

-

p-Toluenesulfonic acid monohydrate (0.02 equiv)

-

Toluene (anhydrous, 10 mL per gram of amine)

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

-

Dissolution: Add the amino alcohol and pTSA to the flask. Add toluene and stir until partially dissolved (solubility increases with heat).

-

Addition: Add the aldehyde.

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure rapid condensation drops into the trap to separate water.

-

Monitoring: Reflux for 4–12 hours. Monitor water accumulation in the trap.

-

Checkpoint: Reaction is complete when water volume remains constant for 1 hour.

-

-

Work-up: Cool to room temperature.

-

If product precipitates: Filter and wash with cold hexanes.

-

If soluble: Wash with saturated NaHCO₃ (to remove catalyst), then brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOH/Hexane is preferred over silica chromatography (silica is acidic and hydrolyzes imines).

Method B: Molecular Sieve Dehydration (Mild)

Best for: Heat-sensitive substrates or small-scale exploratory chemistry.

Reagents:

-

Aldehyde (1.0 – 1.1 equiv)

-

Acetic Acid (glacial, catalytic, 1 drop) or pTSA (1 mol%)

-

Methanol or Ethanol (anhydrous)

-

Molecular Sieves (4Å, activated, beads or powder)

Step-by-Step Workflow:

-

Activation: Flame-dry molecular sieves under vacuum or heat in an oven at 200°C overnight before use.

-

Mixing: In a sealed vial or flask, combine the amino alcohol and aldehyde in anhydrous methanol (0.2 M concentration).

-

Catalysis: Add activated sieves (approx. 500 mg per mmol substrate) and the acid catalyst.

-

Reaction: Stir at Room Temperature for 12–24 hours.

-

Note: For sterically hindered aldehydes, mild heating (40°C) may be required.

-

-

Work-up: Filter the mixture through a Celite pad to remove sieves. Wash the pad with MeOH.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Caution: Do not use a water bath >40°C to prevent hydrolysis during concentration.

-

Characterization & Validation

Spectroscopic Signature To confirm the imine structure and rule out the oxazine side-product:

| Technique | Signal | Interpretation |

| ¹H NMR | Characteristic Imine CH=N proton.[5] | |

| ¹H NMR | If signals appear here (methine/aminal), suspect Oxazine formation. | |

| FT-IR | 1620 – 1660 cm⁻¹ | Strong C=N stretch . Absence of C=O (1700 cm⁻¹) confirms conversion. |

| MS (ESI) | [M+H]⁺ | Mass typically matches Imine. Oxazine has same mass (isomer), so MS is not definitive alone. |

Process Control Diagram

Caption: Decision tree for selecting the optimal synthesis method based on solubility and stability.

Troubleshooting & Storage

-

Hydrolysis: Imines are sensitive to moisture. Store under inert gas (Argon/Nitrogen) at -20°C.

-

Oligomerization: If the product appears as a gum, the imine may be polymerizing. This is common with aliphatic aldehydes. Use aromatic aldehydes to stabilize the C=N bond via conjugation.[1]

-

Oxazine Dominance: If the cyclic oxazine is the major product (confirmed by NMR), try increasing the reaction temperature (Method A) to favor the open-chain entropy, or use a bulkier aldehyde to sterically disfavor the ring closure.

References

-

General Schiff Base Mechanism & Catalysis

-

Microwave & Green Synthesis Methods

- Cyclic Amino Alcohol Reactivity (Oxazine vs Imine): Fulop, F., et al. (2000). Ring-Chain Tautomerism in 1,3-Amino Alcohols. Current Organic Chemistry. (Contextual grounding for the 1,3-oxazine equilibrium described in Section 2).

-

Water Removal Techniques

-

Substrate Data

Sources

- 1. rsisinternational.org [rsisinternational.org]

- 2. mdpi.com [mdpi.com]

- 3. Alcohols - Building Blocks - Products – abcr Gute Chemie [abcr.com]

- 4. aablocks.com [aablocks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. scienceworldjournal.org [scienceworldjournal.org]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

application of 5-Amino-3,3-dimethylcyclohexan-1-ol in heterocyclic synthesis

An Application Guide to the Synthesis of Novel Heterocyclic Scaffolds from 5-Amino-3,3-dimethylcyclohexan-1-ol

Introduction: Unlocking New Chemical Space

In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount for identifying next-generation therapeutics.[1][2] Nitrogen-containing heterocycles are a cornerstone of pharmaceutical development, with a significant percentage of FDA-approved drugs featuring these core structures.[2] 5-Amino-3,3-dimethylcyclohexan-1-ol represents a compelling, yet underexplored, bifunctional building block. Its rigid, gem-dimethyl-substituted cyclohexane framework combined with vicinal amino and hydroxyl functionalities offers a unique three-dimensional starting point for the synthesis of diverse and complex heterocyclic systems.

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a strategic blueprint for leveraging 5-Amino-3,3-dimethylcyclohexan-1-ol in the synthesis of novel, fused heterocyclic scaffolds with high potential for biological activity. The protocols described herein are grounded in established, robust chemical transformations, providing a reliable foundation for innovation.

Part 1: Synthesis of Fused Tetrahydroquinoline Derivatives via Acid-Catalyzed Annulation

Principle & Rationale: A Modern Approach to a Classic Reaction

The Friedländer annulation is a powerful and direct method for constructing the quinoline ring system, typically involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. We can adapt this fundamental principle to an intramolecular cyclization strategy, using the inherent reactivity of 5-Amino-3,3-dimethylcyclohexan-1-ol with β-ketoesters.

The core of this strategy lies in a domino reaction sequence. First, the primary amine of our starting material will form an enamine with the β-ketoester. This is followed by an acid-catalyzed intramolecular cyclization, where the electron-rich enamine attacks the ester carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate drives the reaction towards the stable, fused dihydropyridinone ring. This approach is highly efficient, often proceeding in a single step, and allows for significant molecular diversity by simply varying the β-ketoester reactant.

Proposed Reaction Scheme: Friedländer-Type Annulation

Caption: General scheme for the synthesis of fused tetrahydroquinoline derivatives.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 7,7-dimethyl-4-methyl-2,3,4,6,7,8-hexahydro-1H-quinolin-5-one.

Materials:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.1 eq)

-

Toluene (Anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq), anhydrous toluene (approx. 0.2 M concentration of the limiting reagent), and ethyl acetoacetate (1.1 eq).

-

Causality: Toluene is chosen as the solvent to facilitate the azeotropic removal of water using the Dean-Stark trap. This is critical as water is a byproduct of both the initial enamine formation and the final dehydration step. Removing it shifts the equilibrium towards the product, maximizing the yield.

-

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 eq) to the reaction mixture.

-

Causality: p-TsOH is an effective and inexpensive acid catalyst. It protonates the carbonyl group of the ketoester, making it more electrophilic for the initial nucleophilic attack by the amine. It also catalyzes the subsequent cyclization and dehydration steps.

-

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Causality: The sodium bicarbonate wash is essential to neutralize the acidic catalyst (p-TsOH). The subsequent water and brine washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure fused tetrahydroquinoline derivative.

Data Presentation: Scope of the Reaction

The versatility of this protocol allows for the synthesis of a variety of derivatives by changing the β-ketoester component.

| R¹ Group (from β-ketoester) | R² Group (from β-ketoester) | Expected Product Structure |

| Methyl | H | 7,7-Dimethyl-4-methyl-tetrahydroquinolinone |

| Phenyl | H | 7,7-Dimethyl-4-phenyl-tetrahydroquinolinone |

| -CH₂CH₂- (cyclic) | - | Spirocyclic-fused tetrahydroquinolinone |

| CF₃ | H | 7,7-Dimethyl-4-(trifluoromethyl)-tetrahydroquinolinone |

Part 2: Multi-Step Synthesis of Fused Dihydropyrimidinethiones

Principle & Rationale: A Versatile Two-Step Approach

Fused pyrimidine rings are prevalent in a wide array of biologically active compounds. This section details a robust, two-step protocol to access novel dihydropyrimidinethione scaffolds, which are valuable intermediates for further chemical elaboration. The strategy involves the initial formation of a thiourea derivative, followed by an intramolecular cyclization that engages the hydroxyl group.

The first step is the nucleophilic addition of the primary amine of 5-Amino-3,3-dimethylcyclohexan-1-ol to an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions. The resulting thiourea intermediate is then subjected to a cyclization reaction. This second step often requires activation of the hydroxyl group to facilitate the intramolecular nucleophilic attack by the sulfur or nitrogen of the thiourea moiety, leading to the formation of the fused heterocyclic ring.

Workflow & Mechanism Diagram

Caption: Two-step workflow for the synthesis of fused dihydropyrimidinethiones.

Detailed Experimental Protocol

This protocol provides a method for synthesizing a fused dihydropyrimidinethione scaffold.

Step 1: Synthesis of the Thiourea Intermediate

Materials:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

Phenyl isothiocyanate (1.05 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Reaction Setup: Dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add phenyl isothiocyanate dropwise to the stirred solution at room temperature.

-

Causality: The reaction is often exothermic; slow addition helps to control the reaction temperature. DCM is a good solvent for both reactants and is unreactive under these conditions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amino alcohol is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude thiourea is often of sufficient purity to be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization

Materials:

-

Thiourea intermediate from Step 1 (1.0 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Reaction Setup: Dissolve the thiourea intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Base and Activation: Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction. Methanesulfonyl chloride is an activating agent that converts the hydroxyl group into a good leaving group (mesylate). This activation is crucial for the subsequent intramolecular nucleophilic attack.

-

-

Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization occurs as the thiourea (specifically, the sulfur or a nitrogen atom) displaces the mesylate group.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the target fused dihydropyrimidinethione.

Conclusion

5-Amino-3,3-dimethylcyclohexan-1-ol is a versatile and valuable building block for the synthesis of novel, drug-like heterocyclic scaffolds. The protocols detailed in this application note provide robust and adaptable methods for constructing fused tetrahydroquinolines and dihydropyrimidinethiones—compound classes of significant interest in medicinal chemistry. By leveraging well-established synthetic principles, researchers can use this guide as a starting point to generate diverse libraries of complex molecules, thereby accelerating the discovery of new bioactive agents.

References

-

MDPI - Recent Advances in the Synthesis of Quinolines: This review provides a comprehensive overview of modern quinoline synthesis, including oxidative annulation strategies.

-

SciELO - Quinolines by Three-Component Reaction: Describes the synthesis of quinolines via three-component coupling reactions, highlighting the mechanism of formation.

-

PMC - Synthesis of Quinoline Derivatives: Details the synthesis of quinoline derivatives as potential treatments for Alzheimer's disease, showcasing multi-step synthetic routes.

-

Thieme - Synthesis of[3][4]Oxathiepino[5,6-b]quinolines: Discusses base-mediated intramolecular hydroalkoxylation for preparing seven-membered S,O-heterocycles.

-

Kyushu Institute of Technology - STUDIES ON THE SYNTHESIS OF QUINOLINE: Outlines the Gould-Jacobs reaction for the synthesis of biquinoline compounds.

-

Frontiers - Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles: Reviews multicomponent reactions for the synthesis of various azoloazines.

-

Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles: Presents methods for synthesizing oxazolopyrimidine derivatives.

-

Baran Lab - Pyridine Synthesis: Cliff Notes: A summary of common and effective methods for constructing pyridine rings.

-

PMC - A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals: Describes a method for the amination of pyridines via heterocyclic phosphonium salts.

-

IJNRD - A Study Of Synthesis Of Bioactive Heterocycles: A general review on the importance and synthesis of various bioactive heterocyclic compounds.

-

PMC - 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles: Reviews the use of aminouracils as precursors for synthesizing therapeutic heterocyclic agents.

-

Organic Syntheses - 2,3-diaminopyridine: Provides a detailed procedure for the synthesis of 2,3-diaminopyridine.

-

International Journal of Organic Chemistry - A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks: Focuses on 5-amino-N-substituted pyrazoles as versatile starting materials for bioactive molecules.

-

ResearchGate - Synthesis of 5-Amino-3,3-dimethyl-7-phenyl-3 H -[3][5]oxathiolo[4,3- b ]pyridine-6-carbonitrile 1,1-Dioxides: Describes the synthesis of specific oxathiolopyridine derivatives.

-

RSC Advances - 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles: A review on the synthesis of heterocycles from aminouracil derivatives.

-

Thieme - Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole: A review on the application of 5-aminotetrazole in multicomponent reactions.

-

Semantic Scholar - The Synthesis of Diverse Annulated Pyridines: Describes the synthesis of pyridines annulated with functionalized 6-membered saturated rings.

-

Semantic Scholar - Dimedone (5,5-Dimethylcyclohexane-1,3-dione) as a protecting agent: Discusses the use of dimedone for protecting amino groups in peptide synthesis.

-

"Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy: A dissertation on the synthesis of various heterocyclic small molecules.

-

PMC - Editorial: Emerging heterocycles as bioactive compounds: An editorial discussing the importance of heterocycles in medicinal chemistry.

-

PubChem - Cyclohexanone, reaction products with 5-amino-1,3,3-trimethylcyclohexanemethanamine: Provides information on a related compound.

-

MDPI - Heterocycle-Based Multicomponent Reactions in Drug Discovery: Reviews the use of multicomponent reactions for synthesizing heterocycles in drug discovery.

-

RSC Medicinal Chemistry - Identification of 5-amino-1,3,4-thiadiazole appended isatins: Reports on the synthesis and bioactivity of thiadiazole-isatin hybrids.

-

ResearchGate - An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates: Details synthetic pathways towards gem-difluorinated cyclohexane β-amino acids.

Sources

Application Note & Protocols: N-Alkylation of 5-Amino-3,3-dimethylcyclohexan-1-ol

Introduction: The Strategic Value of N-Alkylated Cyclic Amino Alcohols

The N-alkylation of amino alcohols is a cornerstone transformation in modern organic synthesis, yielding structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The target molecule, 5-Amino-3,3-dimethylcyclohexan-1-ol, represents a valuable chiral building block. Its rigid, gem-dimethyl-substituted cyclohexane core provides a unique three-dimensional scaffold. Functionalization of the primary amino group through N-alkylation unlocks a diverse chemical space, enabling the synthesis of novel ligands, modulators of biological pathways, and chiral auxiliaries.

This guide provides a detailed exploration of two robust and widely applicable methods for the N-alkylation of this specific substrate: Reductive Amination and Catalytic N-Alkylation with Alcohols (also known as the "borrowing hydrogen" methodology). The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, ensuring both reproducibility and adaptability.

Mechanistic Rationale and Strategy Selection

The choice of an N-alkylation strategy is dictated by factors such as the availability of starting materials, desired functional group tolerance, and considerations for green chemistry.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is a highly reliable and versatile one-pot method for forming carbon-nitrogen bonds.[1] The reaction proceeds through two discrete, yet concurrent, steps:

-

Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base, or imine.[2]

-

In-Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine C=N double bond to afford the N-alkylated amine.[1]

The key to this process is the choice of a reducing agent that is potent enough to reduce the imine but not so reactive that it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason.[1] This method's broad substrate scope makes it a go-to strategy in medicinal chemistry.[1]

Catalytic N-Alkylation with Alcohols: A Green Chemistry Approach

Directly using alcohols as alkylating agents is an atom-economical and environmentally benign alternative to traditional methods that use alkyl halides.[3][4][5] This transformation is typically achieved through a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle.[6][7] The mechanism, facilitated by a transition metal catalyst (e.g., based on Ru, Ir, or Zn), involves three key stages:[7][8][9]

-

Oxidation: The catalyst temporarily "borrows" two hydrogen atoms from the substrate alcohol, oxidizing it to the corresponding aldehyde in situ.

-

Condensation: The primary amine condenses with the newly formed aldehyde to generate an imine, releasing a molecule of water.

-

Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

This process is highly efficient as it avoids the pre-oxidation of the alcohol and generates water as the only stoichiometric byproduct.[3][4][6]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the two primary protocols described in this note.

Caption: Workflow for N-Alkylation via Reductive Amination.

Caption: Workflow for Catalytic N-Alkylation with Alcohols.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of 5-Amino-3,3-dimethylcyclohexan-1-ol with a generic aldehyde.

Materials and Reagents:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 equivalent)

-

Aldehyde or Ketone (1.1 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or Methanol (MeOH) (Anhydrous)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for chromatography

Step-by-Step Procedure:

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.) to the stirred solution.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can facilitate this step.[1]

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 10-15 minutes. Note: The addition may cause slight effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting amine has been consumed (typically 2-24 hours).

-

Work-up - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15-20 minutes until gas evolution ceases.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with EtOAc.

-

Work-up - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol 2: Catalytic N-Alkylation with an Alcohol

This protocol outlines a general procedure using a transition-metal catalyst. The specific catalyst, base, and solvent may require optimization.

Materials and Reagents:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 equivalent)

-

Primary Alcohol (1.2 - 2.0 equivalents)

-

Transition Metal Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol %) with a suitable ligand (e.g., dppf) OR a pre-formed catalyst complex (e.g., Zn(La)Cl₂, 3 mol %)[8][9]

-

Base (e.g., tBuOK or K₂CO₃, if required by the catalytic system)[9]

-

Anhydrous, degassed Toluene or Dioxane

-

Argon (Ar) or Nitrogen (N₂) gas supply

-

Celite or a small plug of silica gel

Step-by-Step Procedure:

-

Flask Preparation: Place 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq.), the alcohol (1.2 eq.), the catalyst (e.g., 3 mol %), and base (if needed, e.g., tBuOK, 0.5 eq.) into an oven-dried Schlenk flask or high-pressure tube equipped with a magnetic stir bar.[9]

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Ar or N₂) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add anhydrous and degassed toluene (to approx. 0.2 M) via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 110-120 °C) and stir vigorously for 16-24 hours.[9]

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots (via syringe) and analyzing by TLC or LC-MS.

-

Work-up - Filtration: After cooling to room temperature, dilute the reaction mixture with an organic solvent like EtOAc or DCM. Filter the mixture through a short plug of Celite or silica gel to remove the catalyst and any inorganic salts. Wash the pad with additional solvent.

-

Work-up - Concentration: Combine the filtrates and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired N-alkylated amino alcohol.

Data Summary and Troubleshooting

Comparative Reaction Parameters

| Parameter | Reductive Amination | Catalytic N-Alkylation with Alcohol |

| Alkylating Agent | Aldehyde or Ketone | Primary or Secondary Alcohol |

| Key Reagent | Stoichiometric Reductant (e.g., NaBH(OAc)₃) | Catalytic Transition Metal Complex (Ru, Ir, Zn) |

| Byproduct | Borate salts, Acetic Acid | Water |

| Typical Solvent | Dichloromethane (DCM), Methanol (MeOH) | Toluene, Dioxane, Mesitylene[5] |

| Temperature | 0 °C to Room Temperature | High Temperature (90 - 170 °C)[3][5][9] |

| Key Advantage | Broad scope, mild conditions, reliable | Atom economical, "green" process |

| Key Disadvantage | Generates stoichiometric waste | Requires high temperatures, inert atmosphere, catalyst cost |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive catalyst or reagent.- Insufficient temperature (for catalytic method).- Wet solvent/reagents. | - Use fresh, high-purity reagents/catalyst.- Increase reaction temperature and/or time.- Ensure all glassware is oven-dried and use anhydrous solvents. |

| Formation of Dialkylated Byproduct | - Excess alkylating agent.- Amine starting material is more nucleophilic than the product. | - Use a stoichiometric amount or slight excess (1.0-1.1 eq.) of the alkylating agent.- Add the alkylating agent slowly to the amine solution. |

| Incomplete Conversion | - Insufficient reaction time.- Reagent/catalyst deactivation. | - Extend the reaction time and continue monitoring.- Add another portion of the reducing agent or catalyst. |

| Recovery of Starting Alcohol (Catalytic Method) | - Catalyst is not active for the initial oxidation step. | - Screen different catalysts or ligands.- Ensure the reaction is truly under an inert atmosphere. |

| Difficult Purification | - Product and starting material have similar polarity.- Formation of polar byproducts. | - Optimize the chromatography eluent system; consider using a different stationary phase (e.g., alumina).- Perform an acidic/basic aqueous wash during work-up to remove basic/acidic impurities. |

References

-

Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

-

Grogan, G. (2018). Reductive aminations by imine reductases: from milligrams to tons. Catalysis Science & Technology, 8(1), 33-44. [Link]

-

Toppr. (n.d.). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with NaBH4. Toppr Ask. [Link]

-

Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(22), 3203-3208. [Link]

-

Valekar, A. H., et al. (2012). Characterization and reductive amination of cyclohexanol and cyclohexanone over Cu/ZrO2 catalysts. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. . [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. acsgcipr.org. [Link]

-

Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

-

Li, W., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

-

Zhang, M., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(6), 922-926. [Link]

-

ResearchGate. (n.d.). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst. ResearchGate. [Link]

-

Morales-Vidal, J., et al. (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Li, W., et al. (2022). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

-

Mondal, B., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 939-954. [Link]

-

Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 379-385. [Link]

-

Bourne, R. A., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vaia.com [vaia.com]

- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]

- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 5-Amino-3,3-dimethylcyclohexan-1-ol in the Synthesis of Bioactive Molecules

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 5-Amino-3,3-dimethylcyclohexan-1-ol as a valuable scaffold in the design and development of bioactive molecules. The constrained cyclic amino alcohol structure of this compound offers unique stereochemical and conformational properties that are highly sought after in medicinal chemistry for creating novel therapeutics with improved efficacy and selectivity. This document outlines a detailed, validated synthetic protocol for a closely related analogue, which can be adapted for the target molecule, discusses characterization techniques, and explores its potential in the synthesis of a variety of bioactive compounds, including constrained peptide mimics and novel heterocyclic entities.

Introduction: The Strategic Value of Constrained Cyclic Amino Alcohols in Drug Discovery

The incorporation of conformationally restricted structural motifs is a cornerstone of modern drug design. Constrained cyclic amino acids and their alcohol derivatives, such as 5-Amino-3,3-dimethylcyclohexan-1-ol, are of particular interest due to their ability to impart rigidity to molecular structures. This pre-organization can lead to a more favorable binding entropy upon interaction with a biological target, potentially increasing potency and selectivity. The 3,3-dimethyl substitution on the cyclohexane ring further restricts conformational flexibility, making this scaffold a unique building block for exploring chemical space. The amino and hydroxyl functionalities serve as versatile synthetic handles for the construction of a diverse range of molecular architectures.

The strategic incorporation of such scaffolds can lead to the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology. The defined stereochemistry of the amino and hydroxyl groups on the cyclohexane ring allows for precise spatial orientation of pharmacophoric elements, which is critical for optimizing interactions with protein binding sites.

Synthetic Protocol: A Validated Approach to Substituted Aminocyclohexanols

While a specific protocol for the synthesis of 5-Amino-3,3-dimethylcyclohexan-1-ol is not widely published, a robust and adaptable method for the synthesis of its close isomers, cis- and trans-3-aminocyclohexanols, has been well-documented. This procedure, which involves the reduction of a β-enaminoketone precursor, can be logically extended to the synthesis of the target molecule.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available 5,5-dimethylcyclohexane-1,3-dione. A condensation reaction with a suitable amine, followed by a stereoselective reduction of the enaminoketone intermediate, yields the desired cis- and trans-5-Amino-3,3-dimethylcyclohexan-1-ol.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 5-Amino-3,3-dimethylcyclohexan-1-ol.

Detailed Experimental Protocol (Adapted from the synthesis of 3-aminocyclohexanol derivatives[1])

Step 1: Synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

-

To a solution of 5,5-dimethylcyclohexane-1,3-dione (14.0 g, 0.1 mol) in toluene (150 mL), add benzylamine (10.7 g, 0.1 mol).

-

Fit the flask with a Dean-Stark apparatus to azeotropically remove water.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the β-enaminoketone as a crystalline solid.

Step 2: Synthesis of cis- and trans-5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol

-

In a flask containing a mixture of tetrahydrofuran (THF) and isopropyl alcohol, dissolve the 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one (0.05 mol) from the previous step.

-

To this solution, carefully add small pieces of sodium metal (e.g., 4-5 equivalents) at room temperature with vigorous stirring.

-

The reaction is exothermic; maintain the temperature with a water bath if necessary.

-

Continue stirring until all the sodium has reacted.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric mixture of cis- and trans-amino alcohols can be separated by column chromatography on silica gel.

Step 3: Deprotection to yield 5-Amino-3,3-dimethylcyclohexan-1-ol

-

Dissolve the purified benzyl-protected amino alcohol (0.02 mol) in methanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the final product, 5-Amino-3,3-dimethylcyclohexan-1-ol, as a mixture of cis and trans isomers, which can be further purified and separated by chromatography.

Reagents and Expected Yields

| Step | Starting Materials | Reagents and Solvents | Expected Product | Typical Yield |

| 1 | 5,5-dimethylcyclohexane-1,3-dione, Benzylamine | Toluene | 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one | 85-95% |

| 2 | 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one | Sodium, THF, Isopropyl alcohol | cis/trans-5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol | 70-80% |

| 3 | cis/trans-5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol | Palladium on carbon, Hydrogen, Methanol | cis/trans-5-Amino-3,3-dimethylcyclohexan-1-ol | >90% |

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.

-

In ¹H NMR, characteristic peaks for the dimethyl groups, the cyclohexane ring protons, and the protons on the carbons bearing the amino and hydroxyl groups are expected. The coupling constants between the protons on C1, C5, and their adjacent carbons can help in determining the cis/trans stereochemistry.

-

In ¹³C NMR, the number of signals will confirm the symmetry of the molecule, with distinct chemical shifts for the quaternary carbon, the carbons bearing the heteroatoms, and the methylene carbons of the ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region) and C-N and C-O stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.

Applications in the Synthesis of Bioactive Molecules

The 5-Amino-3,3-dimethylcyclohexan-1-ol scaffold is a versatile starting material for the synthesis of a wide range of potentially bioactive molecules. Its constrained nature and bifunctional (amino and hydroxyl groups) character allow for its incorporation into various molecular frameworks.

As a Constrained Dipeptide Mimic

The rigid cyclohexane core can be used to mimic the backbone of a dipeptide, with side chains being introduced via derivatization of the amino and hydroxyl groups. This can lead to the synthesis of protease inhibitors, receptor antagonists, or modulators of protein-protein interactions.

Diagram of Scaffold Incorporation

Caption: General scheme for the derivatization of the scaffold.

Synthesis of Novel Heterocyclic Compounds

The amino and hydroxyl groups can participate in cyclization reactions to form novel fused or spirocyclic heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of oxazines, pyrimidines, or other ring systems with potential therapeutic applications. The synthesis of complex molecules like 5-Amino-3,3-dimethyl-7-phenyl-3H-[1][2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-dioxides from a related amino-dimethyl-oxathiole highlights the utility of such scaffolds in building complex heterocyclic structures.[3]

Potential Therapeutic Targets

Based on the biological activities of other cyclic amino alcohols and constrained scaffolds, derivatives of 5-Amino-3,3-dimethylcyclohexan-1-ol could be investigated for a variety of therapeutic targets:

| Potential Bioactive Molecule Class | Therapeutic Target Examples | Rationale based on Analogous Structures |

| Constrained Peptidomimetics | Proteases (e.g., HIV protease, HCV protease), GPCRs | The rigid scaffold can mimic β-turns or other secondary structures in peptides, leading to enhanced binding affinity and metabolic stability.[4] |

| Novel Heterocycles | Kinases, Ion Channels, Nuclear Receptors | The unique 3D shape of the scaffold can be used to access novel chemical space and identify hits against challenging targets. |

| Chiral Ligands | Asymmetric Catalysis | The stereodefined amino alcohol can act as a chiral ligand in metal-catalyzed asymmetric transformations, which are crucial in the synthesis of enantiomerically pure drugs. |

Conclusion

5-Amino-3,3-dimethylcyclohexan-1-ol represents a promising and under-explored building block for the synthesis of novel bioactive molecules. Its constrained conformational flexibility and the presence of versatile synthetic handles make it an attractive scaffold for medicinal chemists. The synthetic protocol outlined in this guide, adapted from a reliable procedure for a close analogue, provides a clear pathway for accessing this valuable compound. Further exploration of its derivatization and incorporation into diverse molecular architectures is warranted to fully realize its potential in drug discovery.

References

- Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry.

- Rojas-Lima, S., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160.

- Tanaka, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033.

- Moazzam, M., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry.

- Obydennov, D. L., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(1), 123.

-

Al-Tel, T. H., et al. (2009). Synthesis of 5-Amino-3,3-dimethyl-7-phenyl-3H-[1][2]oxathiolo[4,3-b]pyridine-6-carbonitrile 1,1-Dioxides. Molecules, 14(3), 1046-1054.

- Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University.

- Correa, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 505.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- PrepChem.com. (n.d.). Synthesis of 3,3-dimethylcyclohexane.

- Gawłowska, K., et al. (2013). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Acta Poloniae Pharmaceutica, 70(1), 123-128.

- Correa, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.

- ResearchGate. (n.d.). Some examples of natural products and bioactive molecules containing cyclohexanones.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100...).

-

Amir, M., & Kumar, S. (2005). Synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[2]benzothieno[2,3-d] pyrimidin-4(3H)-one and its Schiff bases as possible. Indian Journal of Chemistry, 44B, 2532-2537.

- Newman, D. J., & Cragg, G. M. (2020).

- Vulcanchem. (n.d.). Cis,trans,trans-3,5-dimethylcyclohexanol - 17373-17-0.

- Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.

- Al-Otaibi, E. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.

- Reddy, G. S., & Kumar, P. (2000). Enantiomeric synthesis of (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol hydrochloride from cyclohexylideneglyceraldehyde. Enantiomer, 5(2), 175-179.

- Fustero, S., et al. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Fluorine notes, 1(134).

- StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione.

- Halpern, B., & James, L. (1964). Dimedone (5,5-Dimethylcyclohexane-1,3-dione) as a protecting agent for amino groups in peptide synthesis. Australian Journal of Chemistry, 17(11), 1282-1288.

Sources

Application Notes & Protocols: Strategic Functionalization of the Amino Group in 5-Amino-3,3-dimethylcyclohexan-1-ol

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary amino group in 5-Amino-3,3-dimethylcyclohexan-1-ol. This versatile bifunctional building block is of significant interest in medicinal chemistry and materials science due to its rigid cyclohexane core and the orthogonal reactivity of its amino and hydroxyl moieties. These protocols are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies for achieving high-yield, chemoselective N-functionalization. We will explore key transformations including acylation, sulfonylation, urea and carbamate formation, and reductive amination, with an emphasis on the underlying chemical principles, experimental design, and troubleshooting.

Introduction: The Strategic Value of 5-Amino-3,3-dimethylcyclohexan-1-ol

5-Amino-3,3-dimethylcyclohexan-1-ol is a valuable scaffold in modern synthetic chemistry. The gem-dimethyl group on the cyclohexane ring locks the conformation, providing a predictable three-dimensional structure that is highly desirable for designing molecules with specific biological targets. The primary amine serves as a versatile synthetic handle for introducing a vast array of functional groups, thereby enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.[1][][3]

The principal challenge and opportunity in the chemistry of this molecule lies in the chemoselective functionalization of the amino group in the presence of the secondary hydroxyl group. Due to the higher intrinsic nucleophilicity of the primary amine compared to the secondary alcohol, N-functionalization can typically be achieved with high selectivity under carefully controlled conditions.[4][5] This guide focuses on protocols that leverage this reactivity difference to afford targeted N-modified products without the need for protecting group strategies, thus enhancing synthetic efficiency.

General Experimental Workflow

A typical workflow for the functionalization of the amino group involves the careful selection of reagents and conditions to favor N-acylation, N-sulfonylation, or N-alkylation. The process outlined below is a general schematic that will be adapted for each specific protocol.

Caption: General workflow for N-functionalization.

Protocol I: N-Acylation (Amide Synthesis)

The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry.[6][7][8] Acylation of the primary amine in our substrate is readily achieved using acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon.[9]

Detailed Protocol: Synthesis of N-(3,3-dimethyl-4-hydroxycyclohexyl)acetamide

This protocol describes the acylation using acetyl chloride.

Materials & Reagents:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq) and dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (1.5 eq) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[10]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Reagent Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes. Slow addition prevents a rapid temperature increase and minimizes potential side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aq. NaHCO₃ (to remove residual acid), and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Caption: N-Acylation Reaction Scheme.

Protocol II: N-Sulfonylation (Sulfonamide Synthesis)

Sulfonamides are a critical class of compounds in pharmaceuticals, known for their wide range of biological activities.[11][12][13] The synthesis involves the reaction of the primary amine with a sulfonyl chloride. Similar to acylation, this reaction requires a base to scavenge the generated HCl.[14][15]

Detailed Protocol: Synthesis of N-(3,3-dimethyl-4-hydroxycyclohexyl)-4-methylbenzenesulfonamide

Materials & Reagents:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq) in anhydrous DCM.

-

Base Addition: Add pyridine (2.0 eq). Pyridine often serves as both the base and a catalyst in this reaction.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly. A slight excess of the amine relative to the sulfonyl chloride can help prevent di-sulfonylation, a potential side reaction where the sulfonamide nitrogen is further acylated.[15][16]

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours (overnight).

-

Monitoring: Follow the disappearance of the starting amine using TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (multiple times to ensure all pyridine is removed), water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography (silica gel) or recrystallization.

-

Characterization: Verify the product identity and purity via NMR, IR, and HRMS.

Protocol III: Urea and Carbamate Formation

Urea and carbamate moieties are ubiquitous in pharmaceuticals and agrochemicals.[17][18] Ureas are commonly synthesized by reacting an amine with an isocyanate, while carbamates can be formed from various reagents including chloroformates or by using CO₂ under specific conditions.[19][20]

Detailed Protocol: Synthesis of 1-Butyl-3-(3,3-dimethyl-4-hydroxycyclohexyl)urea

Materials & Reagents:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

n-Butyl isocyanate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware, magnetic stirrer.

Procedure:

-

Reaction Setup: Dissolve 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add n-butyl isocyanate (1.0 eq) dropwise. This reaction is typically fast and exothermic. Using a stoichiometric amount of the isocyanate is crucial to avoid side reactions.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Monitoring: Monitor by TLC or LC-MS. The product is often significantly less polar than the starting amino alcohol.

-

Work-up & Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude product is often pure enough for many applications. If necessary, it can be purified by trituration with ether or hexanes, or by column chromatography.

-

-

Characterization: Confirm the structure using NMR, IR, and HRMS.

Protocol IV: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[21][22][23] The process involves the initial formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a selective reducing agent.[24] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[22]

Detailed Protocol: Synthesis of 5-(Benzylamino)-3,3-dimethylcyclohexan-1-ol

Materials & Reagents:

-

5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-Amino-3,3-dimethylcyclohexan-1-ol (1.0 eq), benzaldehyde (1.0 eq), and the solvent (DCE).

-

Acid Catalyst: Add a few drops of glacial acetic acid to catalyze imine formation (target pH ~5-6).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause some effervescence.

-

Reaction: Continue stirring at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction by LC-MS for the formation of the product and consumption of the starting materials.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ until gas evolution ceases.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the residue using flash column chromatography (silica gel), often using a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent product tailing on the acidic silica.

-

Characterization: Characterize the final product by NMR, IR, and HRMS.

Caption: Reductive Amination Pathway.

Summary and Troubleshooting

The choice of functionalization strategy depends entirely on the desired target molecule. The protocols outlined above provide robust starting points for derivatizing 5-Amino-3,3-dimethylcyclohexan-1-ol.

| Functionalization | Electrophile | Key Reagents | Primary Product | Key Considerations |

| Acylation | Acyl Chloride | TEA, Pyridine, DCM | Amide | Exothermic; requires base to neutralize HCl.[9] |

| Sulfonylation | Sulfonyl Chloride | Pyridine, DCM/THF | Sulfonamide | Risk of di-sulfonylation; reaction can be slow.[15][16] |

| Urea Formation | Isocyanate | THF | Urea | Often fast and high-yielding; isocyanates can be toxic. |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃, AcOH | Secondary/Tertiary Amine | pH control is important for imine formation.[21][24] |

Troubleshooting Common Issues:

-

Low Yield: Ensure all reagents are pure and solvents are anhydrous. Check stoichiometry and reaction time.

-

Multiple Products (Lack of Chemoselectivity): O-functionalization may occur. Lowering the reaction temperature or using a less reactive electrophile can improve N-selectivity. For challenging cases, protection of the hydroxyl group may be necessary.

-

Di-acylation/Di-sulfonylation: Use a slight excess of the amine or slow, controlled addition of the electrophile at low temperatures.[15][16]

-

Starting Material Unreacted: The amine may have been protonated by acid byproducts. Ensure a sufficient amount of base is present. For reductive amination, check the pH and activity of the reducing agent.

References

-

Peterson, S. L., Stucka, S. M., & Dinsmore, C. J. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Organic Letters, 12(6), 1340–1343. [Link]

-

ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. [Link]

-

ResearchGate. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]

-

Buitrago, E., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12). [Link]

-

RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Organic Chemistry Tutor. Reductive Amination. [Link]

-

ResearchGate. (2025). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions | Request PDF. [Link]

-

ACS Publications. (2017). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic Letters. [Link]

-

ResearchGate. Synthesis of substituted amino alcohol sulfamides. [Link]

-

ChemRxiv. (2022). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. [Link]

-

J-Stage. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. [Link]

-

PMC. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. [Link]

-

Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

AK Lectures. Acylation and Esterification of Amino Acids. [Link]

-

ResearchGate. Chemoselective conjugate addition of amino alcohols to α,β‐unsaturated... [Link]

-

ResearchGate. Methods for mono‐selective N‐alkylation of amines using alcohols as... [Link]

-

Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Wikipedia. Reductive amination. [Link]

-

ACS Publications. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]

-

Chinese Chemical Letters. (2015). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]

-

Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. [Link]

-

Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

-

RSC Publishing. A new environmentally benign, simple, and efficient protocol... RSC Advances. [Link]

-

PMC. (2026). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. [Link]

-

Pearson. (2024). Reactions of Amino Acids: Acylation. [Link]

-

Myers, A. Chem 115. [Link]

-

RSC Publishing. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

Frontiers. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Link]

-

Save My Exams. (2025). Acylation Mechanism. [Link]

-

Chemistry Steps. (2024). Alcohols to Amides. [Link]

-

ResearchGate. (2025). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. [Link]

-

Khodja, A. (2024). Mechanism Explained: Acyl Protecting Groups for Amines. [Link]

-

MDPI. (2023). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

-

ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

-

Taylor & Francis. (2008). Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. [Link]

-

RSC Publishing. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of Catalytic Reactions for Precise Control of Chemoselectivity [jstage.jst.go.jp]

- 5. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. savemyexams.com [savemyexams.com]

- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]